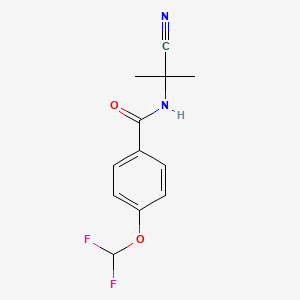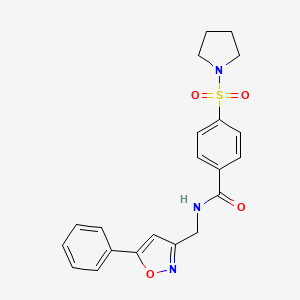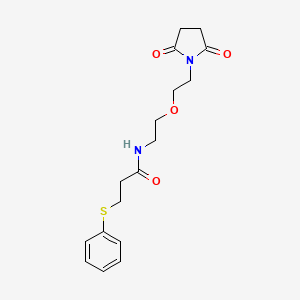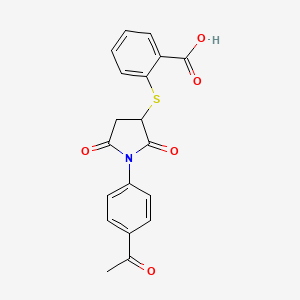![molecular formula C17H14N4O2 B2562343 1-Phenyl-4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-on CAS No. 941917-64-2](/img/structure/B2562343.png)
1-Phenyl-4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a pyrrolidin-2-one ring, a pyridin-3-yl group, and a 1,2,4-oxadiazol-5-yl group . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups and rings. The pyrrolidin-2-one ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . Unfortunately, specific structural details for this exact compound were not found in the available literature.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and rings. For example, the presence of a pyrrolidin-2-one ring could influence its solubility, while the presence of a phenyl ring could influence its stability. Unfortunately, specific physical and chemical properties for this exact compound were not found in the available literature .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Der Pyrrolidinring, der Teil Ihrer Verbindung ist, wird von Medizinalchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung, des Beitrags zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D)-Abdeckung aufgrund der Nicht-Planarität des Rings effizient zu erforschen .
Behandlung von Tuberkulose
Eine Reihe neuartiger substituierter N-(6-(4-(Pyrazin-2-carbonyl)piperazin/Homopiperazin-1-yl)pyridin-3-yl)benzamid-Derivate wurde entwickelt, synthetisiert und auf ihre antituberkuläre Aktivität gegen Mycobacterium tuberculosis H37Ra untersucht . Obwohl diese Verbindung nicht genau mit Ihrer identisch ist, weist sie einige strukturelle Ähnlichkeiten auf, was auf mögliche antituberkuläre Anwendungen für Ihre Verbindung schließen lässt.
Antitumoraktivität
Eine neuartige Reihe von 3’-(4-(Benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-Bipyrazol-Derivaten wurde entwickelt, synthetisiert und auf seine EGFR-Kinase-inhibitorische sowie antiproliferative Aktivität gegenüber menschlichen Krebszelllinien untersucht . Dies legt nahe, dass Ihre Verbindung möglicherweise antitumorielle Anwendungen haben könnte.
Behandlung der viszeralen Leishmaniose
Eine Reihe einzigartig funktionalisierter 2,3,-Dihydro-1H-pyrrolo[3,4-b]chinolin-1-on-Derivate wurde synthetisiert und auf ihre antileishmaniale Wirksamkeit gegen die viszerale Leishmaniose (VL) untersucht . Dies deutet darauf hin, dass Ihre Verbindung möglicherweise Anwendungen bei der Behandlung der viszeralen Leishmaniose haben könnte.
Wirkmechanismus
Pyrrolidine
Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Oxadiazole
Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Oxadiazoles have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .
Pyridine
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyridine is used as a solvent and a reagent in organic synthesis .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, determination of its mechanism of action, and evaluation of its safety and hazards. Additionally, it could be interesting to explore its potential uses in various fields, such as medicine or materials science .
Eigenschaften
IUPAC Name |
1-phenyl-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-15-9-13(11-21(15)14-6-2-1-3-7-14)17-19-16(20-23-17)12-5-4-8-18-10-12/h1-8,10,13H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJVJJNGOSYIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2562268.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2562269.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B2562271.png)
![2,6-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2562274.png)

![(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2562276.png)
![ETHYL 1,3,5-TRIMETHYL-4-{[3-(PROPAN-2-YLOXY)PROPYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE](/img/structure/B2562277.png)

![3-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide](/img/structure/B2562281.png)

